Potassium thiocarbonate Potassium thiocarbonate
Brand Name: Vulcanchem
CAS No.: 26750-66-3
VCID: VC18414154
InChI: InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2
SMILES:
Molecular Formula: CK2O2S
Molecular Weight: 154.27 g/mol

Potassium thiocarbonate

CAS No.: 26750-66-3

Cat. No.: VC18414154

Molecular Formula: CK2O2S

Molecular Weight: 154.27 g/mol

* For research use only. Not for human or veterinary use.

Potassium thiocarbonate - 26750-66-3

Specification

CAS No. 26750-66-3
Molecular Formula CK2O2S
Molecular Weight 154.27 g/mol
IUPAC Name dipotassium;sulfidoformate
Standard InChI InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2
Standard InChI Key JOKZZQQDSRIMNE-UHFFFAOYSA-L
Canonical SMILES C(=O)([O-])[S-].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Potassium thiocarbonate is formally identified by the molecular formula K₂CS₃ and the CAS registry number 26750-66-3 . Its structure consists of a central carbon atom bonded to three sulfur atoms, forming a thiocarbonate anion (CS₃²⁻), which associates with two potassium cations. The compound’s molecular weight is 154.27 g/mol, and its SMILES notation is C(=O)([O-])[S-].[K+].[K+], reflecting the arrangement of the thiocarbonate group and potassium ions .

Table 1: Key Identifiers and Properties of Potassium Thiocarbonate

PropertyValue
Molecular FormulaK₂CS₃
CAS Number26750-66-3
Molecular Weight154.27 g/mol
IUPAC NameDipotassium sulfidoformate
SolubilityWater-soluble
Hydrogen Bond Acceptors3

The compound’s solubility in water and stability in alkaline mediums make it a versatile reagent in redox reactions and synthesis protocols .

Synthesis and Production

Optimized Synthesis via K₂CO₃ and CS₂

Amini et al. (2018) demonstrated an efficient one-pot synthesis of symmetrical trithiocarbonates using potassium carbonate (K₂CO₃) and carbon disulfide (CS₂) in dimethylformamide (DMF) . The reaction proceeds under mild conditions (40°C, aerial atmosphere) and achieves yields exceeding 90% for various alkyl halides. The optimized protocol involves:

  • Vigorous stirring of K₂CO₃ (5 mmol) and CS₂ (4 mmol) in DMF (5 mL) at 40°C for 20 minutes.

  • Addition of alkyl halides (3 mmol), resulting in a color change from red to yellow.

  • Completion confirmed by TLC, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate .

Table 2: Reaction Optimization for Trithiocarbonate Synthesis

BaseSolventTime (h)Yield (%)
K₂CO₃DMF695
K₂CO₃EtOH634
Cs₂CO₃CH₃CN674

DMF emerged as the optimal solvent due to its polar aprotic nature, which facilitates the dissolution of K₂CO₃ and enhances reaction kinetics .

Chemical Properties and Reactivity

Redox Behavior

Potassium thiocarbonate undergoes oxidation in both alkaline and acidic conditions. In alkaline media, chloramine-T oxidizes all three sulfur atoms to sulfate, consuming 24 equivalents of oxidant per mole of K₂CS₃ :

K2CS3+24ClNHTK2SO4+3H2SO4+byproducts\text{K}_2\text{CS}_3 + 24\text{ClNHT} \rightarrow \text{K}_2\text{SO}_4 + 3\text{H}_2\text{SO}_4 + \text{byproducts}

In contrast, acidic potassium permanganate oxidizes thiocarbonate sulfur to elemental sulfur, requiring 6 moles of KMnO₄ per mole of K₂CS₃ :

5K2CS3+6KMnO4+9H2SO46MnSO4+5K2SO4+15S+9H2O5\text{K}_2\text{CS}_3 + 6\text{KMnO}_4 + 9\text{H}_2\text{SO}_4 \rightarrow 6\text{MnSO}_4 + 5\text{K}_2\text{SO}_4 + 15\text{S} + 9\text{H}_2\text{O}

Solubility and Stability

Applications in Organic Synthesis and Industry

Trithiocarbonate Production

Potassium thiocarbonate serves as a precursor for synthesizing trithiocarbonates, which are pivotal in free-radical polymerization, agrochemicals, and lubricant additives . For example, benzyl trithiocarbonate (95% yield) is synthesized from benzyl bromide and CS₂ using the K₂CO₃/DMF system .

Metal Thiocarbonate Complexes

The thiocarbonate anion forms stable complexes with transition metals, which are explored for catalytic applications. These complexes exhibit unique electronic properties due to sulfur’s polarizability .

Analytical Methods for Determination

Titrimetric Approaches

Johri and Kaushik (1968) established three oxidimetric methods for quantifying thiocarbonate sulfur :

  • Chloramine-T Back-Titration: Excess chloramine-T reacts with K₂CS₃ in alkaline medium, with unreacted oxidant titrated using sodium thiosulfate.

  • Potassium Ferricyanide: Direct oxidation in alkaline medium at 60°C.

  • Potassium Permanganate: Acidic oxidation yielding elemental sulfur.

Table 3: Comparison of Analytical Methods

OxidantMediumProductEquivalents Consumed
Chloramine-TAlkalineSulfate24 per mole K₂CS₃
K₃[Fe(CN)₆]AlkalineSulfate24 per mole K₂CS₃
KMnO₄AcidicElemental S6 per mole K₂CS₃

Recent Advances and Research Directions

The 2018 protocol by Amini et al. represents a significant advance in thiocarbonate synthesis, offering operational simplicity and high yields . Future research may explore:

  • Catalytic applications of metal thiocarbonate complexes.

  • Environmental impact assessments of thiocarbonate byproducts.

  • Development of greener solvents to replace DMF in large-scale synthesis.

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